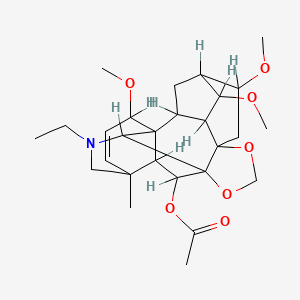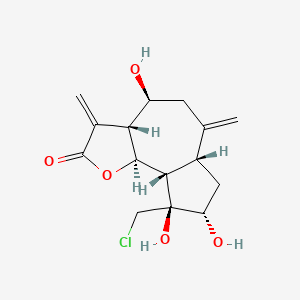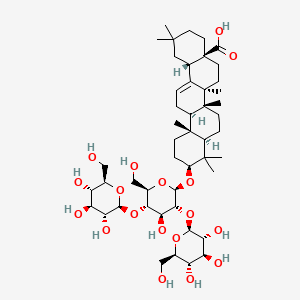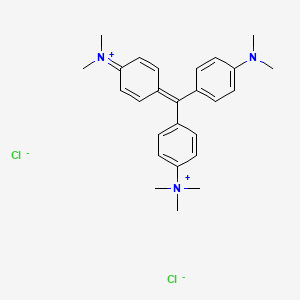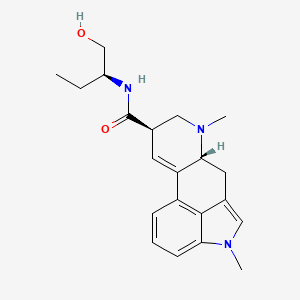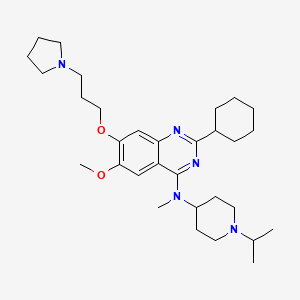
1,4-Dideoxy-1,4-imino-d-arabinitol
Overview
Description
1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-arabinitol can be synthesized through a multi-step process starting from D-serine. The key step involves the preparation of serine-derived α-dibenzylamino aldehyde, which undergoes a highly diastereoselective glycolate aldol reaction . Another method involves the chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, selective reductions, and aldol reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-imino-D-arabinitol primarily undergoes substitution reactions. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include D-serine, α-dibenzylamino aldehyde, and various protecting groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further modified to produce various derivatives with enhanced inhibitory properties .
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-arabinitol has a wide range of applications in scientific research:
Mechanism of Action
1,4-Dideoxy-1,4-imino-D-arabinitol exerts its effects by inhibiting glycogen phosphorylase, a crucial enzyme in glycogenolysis. It binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose . This inhibition is achieved through the compound’s ability to mimic the transition state of the enzyme’s substrate, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Isofagomine: Another potent glycosidase inhibitor with similar inhibitory properties.
1-Deoxynojirimycin: Known for its use in the treatment of type 2 diabetes and Gaucher disease.
1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease.
Uniqueness
1,4-Dideoxy-1,4-imino-D-arabinitol is unique due to its high selectivity and potency as an enzyme inhibitor. Unlike some other iminosugars, it exhibits a lower tendency to interact with non-target enzymes, reducing the risk of side effects .
Properties
CAS No. |
259140-24-4 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-UOWFLXDJSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Key on ui other cas no. |
259140-24-4 |
Synonyms |
1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
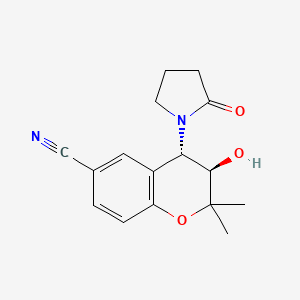
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)

